Product packaging for Azetidine-2-carboxamide hydrochloride(Cat. No.:CAS No. 130973-78-3; 1622351-27-2)

Azetidine-2-carboxamide hydrochloride

Cat. No.: B2418244
CAS No.: 130973-78-3; 1622351-27-2
M. Wt: 136.58
InChI Key: HMZQWWPOZADCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Azetidine-2-carboxamide (B111606) Hydrochloride within the Broader Azetidine (B1206935) Chemical Family

Azetidine-2-carboxamide hydrochloride is structurally defined by three key features: an azetidine ring, a carboxamide group, and a hydrochloride salt form. The azetidine ring is a four-membered saturated heterocycle containing one nitrogen and three carbon atoms. ontosight.ai This fundamental scaffold is the defining characteristic of the entire chemical family.

The "-2-carboxamide" portion of the name indicates that a carboxamide group (-CONH₂) is attached to the carbon atom at the second position of the azetidine ring. This makes it a derivative of the well-known natural non-proteinogenic amino acid, L-Azetidine-2-carboxylic acid, which features a carboxylic acid group (-COOH) at the same position. wikipedia.orgmedchemexpress.com Azetidine-2-carboxamide can be considered the amide analog of this important natural product. nih.gov The "hydrochloride" designation signifies that the compound is supplied as a salt, formed by the reaction of the basic nitrogen atom in the azetidine ring with hydrogen chloride. This salt form is often used to improve the stability and solubility of amine-containing compounds.

Historical Perspective on the Discovery and Initial Academic Interest in Azetidine Derivatives

The history of the azetidine chemical family began with the first synthesis of the parent azetidine ring in 1888. rsc.org For a considerable time, these four-membered heterocycles were regarded as esoteric and challenging to synthesize due to inherent ring strain. nih.govub.bw Consequently, they remained relatively unexplored in early chemical research. nih.gov

A significant turning point that sparked academic interest was the discovery of a naturally occurring azetidine derivative. In 1955, L-Azetidine-2-carboxylic acid was isolated from the plant Convallaria majalis (lily of the valley). wikipedia.orgmedwinpublishers.com The identification of a natural product containing this strained ring system demonstrated its biological relevance and prompted further investigation into its properties and synthesis. rsc.org Furthermore, the monumental discovery and success of penicillin, which contains a related four-membered nitrogen-containing ring called an azetidin-2-one (B1220530) (or β-lactam), solidified the importance of such scaffolds in medicinal chemistry and catalyzed broader research into the synthesis and application of azetidine derivatives. lifechemicals.com

Significance of the Azetidine Ring System in Advanced Organic Synthesis and Medicinal Chemistry Research

The azetidine ring is a valuable scaffold in modern chemistry due to its unique combination of molecular rigidity, stability, and reactivity. nih.govresearchgate.net Its significance stems largely from its considerable ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.org This balanced reactivity makes the azetidine ring stable enough for handling while being susceptible to specific ring-opening reactions, rendering it a versatile building block in organic synthesis. ub.bwrsc.org

In medicinal chemistry, the azetidine moiety is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net Its rigid, three-dimensional structure can improve the pharmacological properties of a drug candidate by locking the orientation of substituents, which can lead to higher binding affinity and selectivity. enamine.net The inclusion of an azetidine ring can also enhance key pharmacokinetic properties such as solubility and metabolic stability.

The utility of the azetidine scaffold is demonstrated by its presence in numerous approved drugs and its derivatives' wide range of reported biological activities. researchgate.net Compounds containing the azetidine moiety have been investigated for anticancer, antibacterial, anti-inflammatory, antiviral, and central nervous system disorders. nih.govontosight.ainih.gov

Table 1: Comparison of Ring Strain in Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)Reactivity Profile
Aziridine3-membered~27.7High
Azetidine4-membered~25.4Moderate
Pyrrolidine (B122466)5-membered~5.4Low
Table 2: Examples of Marketed Drugs Containing an Azetidine Moiety
Drug NameTherapeutic ClassNote on Azetidine Structure
AzelnidipineAntihypertensive (Calcium Channel Blocker)Contains a substituted azetidine ring. rsc.org
CobimetinibAnticancer (MEK Inhibitor)Features an azetidine moiety as part of its core structure. rsc.org
EzetimibeCholesterol Absorption InhibitorContains an azetidin-2-one (β-lactam) ring. lifechemicals.com
XimelagatranAnticoagulant (formerly marketed)Incorporated an azetidine ring in its design. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN2O B2418244 Azetidine-2-carboxamide hydrochloride CAS No. 130973-78-3; 1622351-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQWWPOZADCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of Azetidine 2 Carboxamide Hydrochloride

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring in azetidine-2-carboxamide (B111606) hydrochloride is fundamentally governed by its strained four-membered structure. This strain influences the ring's stability and its susceptibility to various chemical transformations, including nucleophilic substitution, ring-opening, and electrophilic activation.

Ring Strain and its Influence on Reactivity

The azetidine ring possesses a considerable amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring more prone to reactions that relieve this tension, such as ring-opening, while still being stable enough for practical handling and functionalization. rsc.orgrsc.org The molecular rigidity endowed by the ring strain also allows for its use as a privileged scaffold in drug discovery, influencing the conformational properties of molecules in which it is incorporated. researchgate.net

The reactivity of the azetidine ring is a delicate balance between this inherent strain and the electronic effects of its substituents. The nitrogen atom within the ring can be activated under appropriate reaction conditions, triggering unique reactivity that is not observed in larger, unstrained heterocyclic systems. rsc.org

Nucleophilic Substitution and Ring-Opening Reactions

Due to the ring strain, the azetidine ring in its derivatives can undergo nucleophilic substitution and ring-opening reactions. These reactions are often facilitated by the activation of the nitrogen atom, for instance, through protonation or conversion into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn

Nucleophilic ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the electronic and steric nature of the substituents on the ring. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, such as aryl, alkenyl, cyano, carboxylate, or carboxamide groups, the cleavage of the C2-N bond is often favored. magtech.com.cn This is attributed to the ability of these groups to stabilize the transition states or intermediates formed during the reaction through conjugation. magtech.com.cn

For instance, in N-substituted azetidines with a pendant amide group, acid-mediated intramolecular ring-opening can occur via nucleophilic attack of the amide oxygen onto the azetidine ring. nih.gov The stability of these compounds is influenced by the nature of the substituent on the azetidine nitrogen. nih.gov

Table 1: Stability of N-Substituted Azetidines with a Pendant Amide Group in Aqueous Solution nih.gov
CompoundN-SubstituentHalf-life (T1/2)
N-phenyl derivativePhenylRelatively unstable
N-(4-methoxyphenyl) derivative4-MethoxyphenylRelatively unstable
N-(4-cyanophenyl) derivative4-Cyanophenyl<10 min
N-(2-pyridyl) derivative2-PyridylExcellent stability
N-(4-pyridyl) derivative4-PyridylExcellent stability

Electrophilic Activation and Subsequent Transformations

The nitrogen atom of the azetidine ring can be activated by electrophiles, which enhances the ring's reactivity towards nucleophiles and facilitates subsequent transformations. rsc.org This activation can be achieved through protonation by acids or by reaction with other electrophilic reagents. rsc.orgrsc.org Acid-promoted activation, for example, can lead to the formation of a carbocation intermediate upon N-C bond cleavage, which can then be intercepted by a nucleophile. rsc.org

N-acylazetidines, which are structurally related to azetidine-2-carboxamide, can undergo chemoselective addition of organometallic reagents to the N-acyl group. The reactivity is controlled by the pyramidalization of the amide nitrogen and the strain of the four-membered ring, leading to the formation of stable tetrahedral intermediates.

Carboxamide Group Transformations (e.g., Hydrolysis)

Functionalization and Derivatization for Advanced Chemical Structures

The azetidine-2-carboxamide scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. researchgate.netnih.gov Both the azetidine ring and the carboxamide group offer sites for chemical modification.

Introduction of Substituents via Chemical Reactions

Substituents can be introduced onto the azetidine ring through various chemical reactions, including nucleophilic substitution and C-H functionalization. For instance, the nitrogen atom of the azetidine ring can be functionalized through N-alkylation or N-acylation reactions.

Furthermore, the carbon atoms of the azetidine ring can be functionalized. For example, α-alkylation of N-substituted azetidine-2-carbonitriles, which are closely related to azetidine-2-carboxamide, has been demonstrated. This reaction allows for the introduction of various alkyl groups at the C2 position.

Table 2: Diastereoselective α-Alkylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-BH3 Complex rsc.org
Electrophile (RX)ProductYield of (2S,1'S)-isomer (%)Yield of (2R,1'S)-isomer (%)
Allyl bromideα-Allyl derivative560
Methyl iodideα-Methyl derivative734
Ethyl iodideα-Ethyl derivative666
n-Butyl iodideα-n-Butyl derivative698
Ethyl chloroformateα-Ethoxycarbonyl derivative290
Di-tert-butyl dicarbonateα-tert-Butoxycarbonyl derivative580

These examples highlight the versatility of the azetidine scaffold in generating a diverse range of derivatives with potential applications in various fields of chemistry.

Synthesis of Complex Azetidine Derivatives

Azetidine-2-carboxamide hydrochloride serves as a valuable starting material for the synthesis of more complex and functionally diverse azetidine derivatives. The inherent ring strain of the four-membered azetidine ring makes it a unique scaffold in medicinal chemistry and organic synthesis. rsc.org Its reactivity allows for various chemical transformations, leading to the creation of novel molecular architectures.

One significant strategy for derivatization involves the aza-Michael addition reaction. For instance, (N-Boc-azetidin-3-ylidene)acetate, derived from (N-Boc)azetidin-3-one, can undergo aza-Michael additions with various NH-heterocycles. This reaction, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.net A notable example is the reaction of methyl (N-Boc-azetidine-3-ylidene)acetate with indazole, which proceeds at 65 °C in acetonitrile. This reaction produces the regioisomeric product, methyl {1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-indazol-6-yl}acetate, as the sole product in a moderate yield of 69%. nih.gov

Further diversification can be achieved through cross-coupling reactions. The Suzuki–Miyaura cross-coupling has been successfully employed to synthesize novel heterocyclic amino acid derivatives from brominated pyrazole–azetidine hybrids and various boronic acids. nih.gov These methods highlight the utility of the azetidine core in building complex molecules with potential biological activities. The structures of these novel compounds are typically confirmed through extensive spectroscopic analysis, including ¹H, ¹³C, ¹⁵N, and ¹⁹F-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). nih.gov

The table below summarizes an example of the synthesis of a complex azetidine derivative via aza-Michael addition.

ReactantsCatalyst/SolventTemperature (°C)ProductYield (%)
Methyl (N-Boc-azetidine-3-ylidene)acetate, IndazoleDBU / Acetonitrile65Methyl {1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-indazol-6-yl}acetate69%

Table 1: Synthesis of a complex azetidine derivative via aza-Michael addition. Data sourced from nih.gov.

Directed C(sp³)–H Arylation

A significant advancement in the functionalization of the azetidine ring is the development of directed C(sp³)–H arylation. This methodology allows for the precise and stereospecific introduction of aryl groups onto the azetidine scaffold, a transformation that is challenging to achieve through traditional methods. rsc.orgacs.org This strategy is particularly powerful for creating stereochemically defined building blocks for drug discovery and complex molecule synthesis. acs.org

The process often utilizes a directing group, such as 8-aminoquinoline, attached to the azetidine nitrogen. acs.org This group coordinates to a transition metal catalyst, typically palladium, and directs the C–H activation to a specific position on the azetidine ring, most notably the C3 position. acs.org This approach was successfully applied in the synthesis of a bicyclic azetidine with in vivo antimalarial activity. acs.org The key step involved a palladium-catalyzed, directed C(sp³)–H arylation of an azetidine precursor derived from commercially available D-azetidine-2-carboxylic acid. acs.org

The reaction conditions are crucial for achieving high yields and selectivity. A typical protocol involves a palladium catalyst, such as Pd(OAc)₂, a ligand, and a base. The reaction exhibits broad substrate scope, accommodating a variety of arylating agents. acs.org This method not only allows for the synthesis of cis-3-aryl-azetidine-2-carboxylic acid derivatives but also enables the preparation of all four possible stereoisomers of the target molecules through stereospecific arylation. acs.org

The table below outlines the optimized protocol for the directed C(sp³)–H arylation of a model azetidine system.

Azetidine SubstrateArylating AgentCatalyst / Additive / BaseSolventTemperature (°C)Product Yield (%)
N-(8-Quinolinyl)-azetidine-2-carboxamide derivative4-IodotoluenePd(OAc)₂ / Pivalic Acid / Cs₂CO₃Toluene12071%

Table 2: Optimized protocol for the Pd-catalyzed, directed C(sp³)–H arylation of an azetidine. Data sourced from acs.org.

This C–H arylation protocol has been demonstrated to be a powerful tool for the stereocontrolled synthesis of complex molecules. For example, it served as the cornerstone for a concise synthesis of the antimalarial compound BRD3914, which was shown to cure P. falciparum infection in a mouse model. acs.org The ability to selectively functionalize an unactivated C(sp³)–H bond on the azetidine ring opens new avenues for the derivatization of this important heterocyclic system. acs.orgacs.org

Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of compounds like azetidine-2-carboxamide (B111606) hydrochloride. While specific spectral data for azetidine-2-carboxamide hydrochloride is not widely published, the expected characteristics can be inferred from the analysis of its constituent functional groups and closely related analogs, such as L-azetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals for the protons of the azetidine (B1206935) ring and the amide group are expected. The protons on the four-membered ring (at positions 3 and 4) would likely appear as complex multiplets due to spin-spin coupling. The proton at the chiral center (position 2) would also show a distinct chemical shift. The presence of the hydrochloride would result in the protonation of the ring nitrogen, leading to signals for the N-H protons, which may be broadened due to exchange. The amide protons (-CONH₂) would typically appear as two separate signals, often broad, in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. A key signal would be that of the carbonyl carbon of the amide group, typically found in the 170-180 ppm range. The three carbon atoms of the azetidine ring would resonate at higher field strengths. The carbon at position 2 (C2), being attached to both the nitrogen and the carbonyl group, would be the most deshielded of the ring carbons.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from analogous compounds.

Atom ¹H NMR Expected Chemical Shift (ppm) ¹³C NMR Expected Chemical Shift (ppm)
C=O (Amide) - ~175
CH (C2) Multiplet ~60-70
CH₂ (C3) Multiplet ~25-35
CH₂ (C4) Multiplet ~45-55
NH₂ (Amide) Two broad singlets -

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would likely appear around 1600-1640 cm⁻¹. Furthermore, N-H stretching vibrations from both the amide and the protonated ring amine would be visible in the region of 3100-3400 cm⁻¹. C-H stretching vibrations of the azetidine ring would be observed just below 3000 cm⁻¹.

Key expected FT-IR absorption bands for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide (C=O) Stretch (Amide I) 1650 - 1680
Amide (N-H) Bend (Amide II) 1600 - 1640
Amide/Ammonium (B1175870) (N-H) Stretch 3100 - 3400

X-ray Crystallography for Stereochemical Determination

The crystallographic analysis of L-azetidine-2-carboxylic acid reveals that the molecule exists as a zwitterion in the solid state. researchgate.net The four-membered azetidine ring is not planar but is puckered, with a buckling of approximately 11 degrees. researchgate.net This puckering results in the carboxylate group being positioned further from the distal C4 carbon than it would be in a planar conformation. researchgate.net The hydrogen atoms on the nitrogen atom act as hydrogen-bond donors to oxygen atoms of neighboring molecules, forming a hydrogen-bonded network. researchgate.net This detailed structural information is crucial for understanding how these molecules pack in a crystal lattice and interact with their environment. Similar principles of ring puckering and intermolecular interactions would be expected to govern the solid-state structure of this compound.

Conformational Analysis of this compound and its Analogs

The conformation of the azetidine ring itself is typically puckered. researchgate.net This buckling is a critical feature that influences the orientation of substituents on the ring. The conformation of L-azetidine-2-carboxylic acid is similar to that of proline and hydroxyproline. researchgate.net However, the substitution of proline with an azetidine-2-carboxylic acid residue in a polypeptide chain can lead to significant conformational changes that could alter the tertiary structure of the polypeptide. researchgate.net For instance, the collagen-like extended conformation is energetically less favorable for the Aze residue compared to proline, which can contribute to the destabilization of the collagen triple helix when Aze is incorporated. nih.gov

Biochemical and Molecular Research Utilizing Azetidine 2 Carboxamide Hydrochloride

Azetidine-2-carboxamide (B111606) Hydrochloride as a Proline Analog

Azetidine-2-carboxamide hydrochloride is the hydrochloride salt of azetidine-2-carboxamide, which contains the core structure of L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid. AZE is a structural analog of the proteinogenic amino acid L-proline, differing by the presence of a four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring. wikipedia.org This structural similarity allows AZE to act as a proline mimic in biological systems. nih.gov Consequently, it can be mistakenly recognized by the cellular machinery responsible for protein synthesis, leading to its incorporation into polypeptides in place of proline. wikipedia.orgnih.gov This misincorporation can have significant consequences for protein structure and function, making AZE and its derivatives valuable tools in biochemical and molecular research to study proteotoxic stress and related cellular responses. nih.govresearchgate.net

The ability of AZE to be incorporated into proteins stems from its recognition by prolyl-tRNA synthetase (ProRS), the enzyme that attaches proline to its corresponding transfer RNA (tRNA) molecule for delivery to the ribosome. nih.govbiorxiv.org While some organisms possess ProRS enzymes that can discriminate between proline and AZE, others have synthetases that readily accept AZE as a substrate. biorxiv.org This leads to the formation of AZE-tRNAPro, which then participates in protein synthesis, resulting in the substitution of proline residues with AZE. nih.govbiorxiv.org The smaller, more constrained four-membered ring of AZE imposes different conformational constraints on the polypeptide backbone compared to proline, which can disrupt protein folding and stability. nih.govnih.gov

Mechanisms of Protein Misincorporation

The erroneous incorporation of azetidine-2-carboxamide, via its core structure AZE, into proteins is a multi-step process that begins with its recognition by the translational machinery. This process hinges on the ability of AZE to bypass the fidelity mechanisms that normally ensure the correct amino acid is selected for protein synthesis.

Aminoacyl-tRNA synthetases (aaRSs) are enzymes critical for maintaining the fidelity of protein translation. They catalyze the attachment of a specific amino acid to its cognate tRNA. Prolyl-tRNA synthetase (ProRS) is responsible for recognizing proline and attaching it to tRNAPro. Due to the structural similarity between AZE and proline, ProRS can mistakenly recognize and activate AZE. nih.govbiorxiv.org

The active site of ProRS acts as a primary filter for substrate selection. However, the degree to which ProRS can discriminate between proline and AZE varies among different species and even between different ProRS enzymes within the same organism. biorxiv.org For instance, research on Arabidopsis has shown the presence of two Pro-tRNA synthetases, one of which is specific for proline, while the other utilizes both proline and AZE. biorxiv.org In systems where ProRS has a relaxed substrate specificity, AZE is readily adenylated and transferred to tRNAPro, forming AZE-tRNAPro. nih.govbiorxiv.org

FeatureDescription
Enzyme Prolyl-tRNA Synthetase (ProRS)
Cognate Substrate L-Proline
Analog Substrate L-Azetidine-2-carboxylic acid (AZE)
Mechanism of Misrecognition Structural similarity between the five-membered ring of proline and the four-membered ring of AZE allows AZE to fit into the active site of some ProRS enzymes.
Outcome of Misrecognition Formation of AZE-tRNAPro, which can then be used in protein synthesis.

To further ensure translational accuracy, many aminoacyl-tRNA synthetases possess editing mechanisms to remove incorrectly charged amino acids from tRNA. These editing processes can occur before the amino acid is transferred to the tRNA (pre-transfer editing) or after (post-transfer editing). nih.govresearchgate.net

In the context of proline and its analogs, ProRS enzymes in some organisms have a post-transfer editing domain that can hydrolyze misacylated tRNAs, such as Ala-tRNAPro. nih.govnih.gov However, AZE can sometimes evade these editing mechanisms. mdpi.com The efficiency of this evasion is a key factor in the rate of AZE misincorporation. If the editing domain of ProRS does not efficiently recognize and hydrolyze AZE-tRNAPro, the mischarged tRNA remains available for protein synthesis. mdpi.com Even alanyl-tRNA synthetases, which might recognize AZE due to its similarity to alanine, have been shown to reject it through their post-transfer editing systems. wikipedia.org

Editing MechanismDescriptionRole in AZE Misincorporation
Pre-transfer Editing Hydrolysis of the misactivated aminoacyl-adenylate before it is transferred to the tRNA. nih.govresearchgate.netThe aminoacylation active site of ProRS can act as a filter, selectively releasing non-cognate adenylates. nih.gov
Post-transfer Editing Hydrolysis of the amino acid from a misacylated tRNA at a separate editing domain. nih.govresearchgate.netAZE can evade this editing process, leading to the persistence of AZE-tRNAPro and its subsequent use in translation. mdpi.com

Impact on Protein Structure, Function, and Proteostasis

Proline residues play a unique and critical role in protein architecture. The cyclic structure of proline's side chain restricts the conformation of the polypeptide backbone, often introducing kinks or turns. This makes proline a key determinant of protein folding and stability. When AZE is incorporated in place of proline, the smaller and more rigid four-membered ring imposes different geometric constraints on the peptide chain. nih.gov

The accumulation of misfolded proteins, a condition known as proteotoxic stress, triggers cellular stress responses aimed at restoring proteostasis. nih.gov One of the primary responses to misfolded proteins in the endoplasmic reticulum (ER) is the Unfolded Protein Response (UPR). nih.gov The misincorporation of AZE is a known inducer of ER stress and the UPR. biorxiv.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net

When cells are treated with AZE, there is an observable increase in markers of the UPR. nih.gov Studies have shown that AZE treatment leads to increased levels of Binding Immunoglobulin Protein (BiP), a key ER chaperone, and phosphorylated eukaryotic translation initiation factor 2α (eIF2α). nih.govsemanticscholar.org It also activates the PERK and ATF6 arms of the UPR. nih.govsemanticscholar.orgresearchgate.net This indicates that the cell recognizes the presence of misfolded proteins and initiates a response to alleviate the stress. nih.gov The UPR aims to reduce the load of new proteins entering the ER, increase the production of chaperones to aid in proper folding, and enhance the degradation of misfolded proteins. nih.gov If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway. medchemexpress.com

Cellular ResponseKey Markers and PathwaysEffect of AZE
Proteotoxic Stress Accumulation of misfolded proteins. nih.govAZE misincorporation leads to the production of improperly folded proteins. biorxiv.orgresearchgate.net
Endoplasmic Reticulum (ER) Stress Activation of the Unfolded Protein Response (UPR). nih.govAZE is a known inducer of ER stress. nih.govsemanticscholar.orgresearchgate.net
Unfolded Protein Response (UPR) Increased levels of BiP, phosphorylated eIF2α, and activation of PERK and ATF6 pathways. nih.govsemanticscholar.orgresearchgate.netAZE treatment upregulates these UPR markers, indicating an active cellular response to protein misfolding. nih.govsemanticscholar.orgresearchgate.net

Enzymatic Degradation and Detoxification Pathways of this compound

The presence of azetidine-2-carboxylic acid, the core structure of this compound, in various organisms has necessitated the evolution of enzymatic pathways for its degradation and detoxification. These pathways are crucial for organisms that either produce this compound or are exposed to it in their environment.

Azetidine-2-carboxylate Hydrolase Activity and Mechanism

A key enzyme in the detoxification of L-azetidine-2-carboxylate (AC) is L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govnih.gov This enzyme has been identified in bacteria capable of utilizing AC as a sole nitrogen source, such as Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04. nih.govrsc.org AC hydrolase belongs to the haloacid dehalogenase-like (HAD) superfamily of hydrolases. nih.govnih.govrsc.org

The catalytic activity of AC hydrolase involves the hydrolytic opening of the strained four-membered azetidine ring. nih.govrsc.org This reaction results in the formation of 2-hydroxy-4-aminobutyrate. nih.govnih.gov The proposed mechanism involves a nucleophilic attack by a conserved aspartate residue at the active site. nih.govnih.gov Site-directed mutagenesis studies have confirmed that altering this key residue, specifically aspartate-12 to an alanine, leads to a complete loss of enzymatic activity, highlighting its critical role in catalysis. nih.govnih.gov In Pseudomonas sp. strain A2C, AC hydrolase activity is localized to the periplasm, suggesting a detoxification strategy that neutralizes the toxic compound before it can enter the cytoplasm. nih.govnih.gov

Table 1: Characteristics of L-Azetidine-2-carboxylate Hydrolase

Feature Description Source(s)
Enzyme Class Hydrolase (Haloacid dehalogenase-like superfamily) nih.govnih.govrsc.org
Substrate L-Azetidine-2-carboxylate nih.govrsc.org
Product 2-hydroxy-4-aminobutyrate nih.govnih.gov
Key Active Site Residue Aspartate-12 (nucleophile) nih.govnih.gov
Cellular Localization (in Pseudomonas sp.) Periplasm nih.govnih.gov
Function Detoxification and catabolism nih.gov

Biochemical Strategies for Azetidine-2-carboxamide Metabolism

Organisms have developed distinct biochemical strategies to metabolize and detoxify azetidine-2-carboxylic acid. In bacteria like Pseudomonas sp. strain A2C, the strategy is a combination of detoxification and assimilation. nih.gov The process begins in the periplasm where AC hydrolase converts L-azetidine-2-carboxylate to 2-hydroxy-4-aminobutyrate. nih.govnih.gov This product is then transported into the cytoplasm, where it can be further metabolized. nih.govnih.gov Subsequent cytoplasmic reactions, such as transamination, allow the organism to utilize the nitrogen from the amino acid for growth. nih.gov This compartmentalized approach minimizes the intracellular concentration of the toxic parent compound. nih.gov

In contrast, a different detoxification mechanism is observed in the yeast Saccharomyces cerevisiae. This organism employs an acetylation strategy, converting azetidine-2-carboxylic acid into its N-acetylated form. nih.govontosight.ai This modification likely alters the molecule's properties, preventing its incorporation into proteins and facilitating its removal from the cell. ontosight.ai

Application in Biochemical Research to Study Cellular Processes

The unique properties of this compound and its parent compound, azetidine-2-carboxylic acid, make them valuable tools in biochemical research for probing various cellular processes.

Investigations into Protein Synthesis and Amino Acid Metabolism

As a structural analog of the amino acid L-proline, azetidine-2-carboxylic acid can be mistakenly recognized by the cellular machinery for protein synthesis. nih.govwikipedia.org This mimicry allows it to be charged to the proline-specific transfer RNA (tRNAPro) and subsequently incorporated into nascent polypeptide chains in place of proline residues. nih.govresearchgate.netmdpi.com This misincorporation has been demonstrated in various systems, including the synthesis of hemoglobin in rabbit reticulocytes. researchgate.net

The substitution of proline with the four-membered ring of azetidine-2-carboxylic acid can disrupt the normal structure and function of proteins due to the different bond angles. nih.gov This can lead to protein misfolding and the formation of labile proteins. rsc.orgnih.govmdpi.com Researchers have utilized this property to study the cellular stress responses to misfolded proteins and the processes of protein degradation. nih.gov For instance, studies in hepatoma cells have shown that the presence of azetidine-2-carboxylic acid leads to the production of labile proteins. nih.gov

Table 2: Effects of Azetidine-2-carboxylic Acid on Protein Synthesis

Cellular System Observed Effect Research Focus Source(s)
Rabbit Reticulocytes Incorporation into hemoglobin in place of proline Protein synthesis, amino acid specificity researchgate.net
Rat Reticulocytes Increased protein breakdown Protein degradation pathways nih.gov
Reuber H35 Hepatoma Cells Production of labile proteins Protein stability and misfolding nih.gov
General Eukaryotic Cells Misfolding of proline-containing proteins Endoplasmic reticulum stress, protein quality control mdpi.com

Enzyme Inhibition Studies for Metabolic Pathway Insights

Azetidine-2-carboxamide and its derivatives have been employed in studies aimed at understanding and inhibiting specific enzymatic pathways. The structural similarity of azetidine-2-carboxylic acid to proline allows it to act as a competitive inhibitor for enzymes that recognize proline as a substrate or regulator.

One area of investigation has been its effect on proline biosynthesis. In Chinese hamster lung cells, azetidine-2-carboxylic acid was found to rapidly inhibit the synthesis of proline from glutamic acid. nih.gov This inhibitory action suggests that it interferes with a key regulatory site in the proline biosynthetic pathway. nih.gov By studying cell lines that have developed resistance to azetidine-2-carboxylic acid, researchers have been able to gain insights into the mechanisms of proline biosynthesis and its regulation. nih.gov

Furthermore, synthetic derivatives of azetidine-2-carboxamide have been developed as potent and selective enzyme inhibitors. For example, a series of (R)-azetidine-2-carboxamide analogues have been synthesized and shown to be effective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. acs.org These studies highlight the utility of the azetidine scaffold in designing specific inhibitors for probing and targeting metabolic and signaling pathways. acs.org

Applications in Medicinal Chemistry and Advanced Organic Materials

Azetidine-2-carboxamide (B111606) Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

Azetidine-2-carboxamide hydrochloride is a versatile and highly valued intermediate in the synthesis of novel pharmaceuticals. chemimpex.com Its ability to serve as a precursor for more complex molecular architectures is a cornerstone of its utility in drug discovery and development. chemimpex.com The strained four-membered ring is not merely a structural component but an active participant in defining the molecule's interaction with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. chemimpex.comenamine.net

The azetidine (B1206935) scaffold is of particular interest in the development of therapies for the central nervous system (CNS). Azetidine-2-carboxamide is utilized as a key building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The rigid structure of the azetidine ring helps in designing molecules that can achieve a specific spatial orientation required for binding to CNS targets. This approach is crucial in fragment-based drug design, where conformationally restricted molecules often lead to higher affinity and better reproducibility in biological assays. enamine.net Research has focused on creating diverse libraries of azetidine-based scaffolds, including spirocyclic systems, to target CNS-related pathways. nih.gov For instance, the bioisosteric replacement of a tert-butyl group with an azetidine-containing moiety has been explored in the development of GPR52 modulators, which show potential in treating a range of neurological conditions. acs.org

In the field of biochemical research, azetidine-2-carboxamide is employed in studies focused on enzyme inhibition, providing critical insights into metabolic pathways and identifying potential therapeutic targets. chemimpex.com The unique constrained structure of the azetidine ring can lead to improved binding interactions with the active sites of enzymes, resulting in increased potency and selectivity. chemimpex.com A notable application is in the creation of novel azetidine amides that act as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org These compounds represent a significant advancement in the search for direct STAT3 inhibitors for clinical development. acs.org The azetidine framework has also been incorporated into tryptase inhibitors, demonstrating the broad applicability of this scaffold in designing enzyme-specific drugs.

As a versatile precursor, this compound is fundamental to the development of a wide array of novel therapeutic agents. chemimpex.com The azetidine ring is considered a privileged motif in medicinal chemistry, appearing in several bioactive molecules and approved drugs, such as the antihypertensive calcium channel blocker Azelnidipine. enamine.netrsc.org Its value lies in its ability to impart desirable physicochemical properties to a molecule, including metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. acs.org Synthetic chemists leverage this building block to construct complex heterocyclic compounds and peptides, capitalizing on the ring's stability and reactivity. mdpi.com The development of efficient synthetic routes to access enantiomerically pure (S)-azetidine-2-carboxylic acid, the precursor to the carboxamide, has further expanded its use in creating chiral drugs. oup.com

Table 1: Applications of this compound in Pharmaceutical Synthesis

Application Area Therapeutic Target/Class Rationale for Use
Neurological Disorders Central Nervous System (CNS) receptors (e.g., GPR52) Provides conformational rigidity for specific binding to CNS targets.
Enzyme Inhibition Signal Transducer and Activator of Transcription 3 (STAT3), Tryptase The strained ring structure enhances binding affinity and selectivity to enzyme active sites.

| Novel Therapeutics | Calcium Channels (e.g., Azelnidipine) | Acts as a privileged scaffold to improve potency and pharmacokinetic profiles. |

Role in the Design of Peptide Mimetics

The structural similarity of the azetidine ring to that of proline makes this compound a critical component in the design of peptide mimetics. wikipedia.org As the four-membered ring homologue of proline, L-azetidine-2-carboxylic acid (Aze), derived from the carboxamide, can be incorporated into peptide chains to introduce conformational constraints. nih.govnih.gov This substitution significantly influences the secondary and tertiary structure of peptides and proteins. nih.govumich.edu

Development of Chiral Ligands and Organocatalysts

Chiral azetidine derivatives, synthesized from precursors like this compound, have found significant application in asymmetric catalysis. They serve as the basis for chiral ligands and organocatalysts used to control the stereochemistry of chemical reactions. birmingham.ac.ukresearchgate.net Since the 1990s, azetidine-derived catalysts have been successfully utilized to induce asymmetry in a variety of important reactions, including Friedel-Crafts alkylations, Henry (nitro aldol) reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net

The effectiveness of these catalysts stems from the rigid, chiral scaffold provided by the azetidine ring. This well-defined structure allows for precise control over the transition state of a reaction, leading to high levels of enantioselectivity. For example, copper-azetidine complexes have been demonstrated to be highly effective catalysts for the asymmetric Henry reaction, achieving excellent enantiomeric excess (>99.5% ee). bham.ac.uk The synthesis of novel vicinal diamines based on the azetidine core has also yielded efficient catalytic systems for Suzuki-Miyaura coupling reactions. researchgate.net These applications underscore the synthetic opportunities presented by chiral azetidines in the field of asymmetric catalysis. birmingham.ac.ukresearchgate.netresearcher.life

Scaffold for Bioactive Molecule Design

The azetidine ring is a powerful scaffold for the design of bioactive molecules, and this compound provides a reliable entry point for its incorporation. chemimpex.commdpi.com The use of small, rigid scaffolds is a popular strategy in drug design to limit molecular conformational flexibility, which can decrease the entropy of binding to a biological target and thus lead to higher affinity. enamine.net The azetidine ring, being the smallest stable nitrogen-containing saturated heterocycle, is an ideal candidate for this purpose. enamine.netrsc.org

Its incorporation into molecular structures can enhance drug efficacy by improving interactions with biological targets and conferring beneficial properties such as increased potency and reduced side effects. chemimpex.com The development of synthetic methods to diversify the azetidine core has enabled access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov These diverse scaffolds are used to generate large small-molecule libraries for screening against various biological targets. nih.gov The proven success of azetidine-containing drugs like Azelnidipine highlights the value of this scaffold in modern medicinal chemistry. enamine.net

Table 2: Research Findings on Azetidine Scaffolds

Research Area Key Finding Significance
Peptide Mimetics Incorporation of azetidine perturbs normal peptide secondary structure and can induce turns. nih.govumich.edunih.gov Allows for the creation of peptides with tailored conformations and improved stability.
Asymmetric Catalysis Chiral Cu-azetidine complexes catalyze the Henry reaction with very high enantioselectivity (>99.5% ee). bham.ac.uk Demonstrates the effectiveness of azetidine-based ligands in controlling stereochemical outcomes.
Bioactive Scaffolds The rigid azetidine scaffold can increase binding affinity by reducing the entropic penalty of binding. enamine.net Provides a rational basis for using azetidines to design potent, high-affinity drug candidates.

| CNS Drug Design | Azetidine-based libraries yield molecules with favorable physicochemical and pharmacokinetic properties for CNS targets. nih.gov | Supports the use of the azetidine scaffold for developing treatments for neurological disorders. |

Applications in Polymer Science and Material Development

The synthesis of poly-(L-azetidine-2-carboxylic acid) has been successfully achieved through the self-condensation of activated esters of L-azetidine-2-carboxylic acid hydrochloride, such as pentachlorophenyl and succinimido-esters rsc.org. These polymerization methods have enabled the creation of homopolymers and copolymers, allowing for a systematic study of the impact of the azetidine ring on polymer conformation.

One of the key research findings is that the incorporation of L-azetidine-2-carboxylic acid (Aze) residues in place of L-proline (Pro) leads to a notable increase in the flexibility of the resulting polymers nih.gov. Conformational energy computations have revealed that polymers containing Aze have a greater number of allowed conformational states compared to their proline-containing counterparts nih.gov. This increased flexibility is a direct consequence of the different geometry of the four-membered ring.

Furthermore, studies on copolymers of L-azetidine-2-carboxylic acid and L-proline, such as poly(L-Aze-L-Pro) and poly[(L-Pro)3-L-Aze], have demonstrated that the rigid four-membered ring can influence the helical structure of the polymer chain umich.edu. For instance, the copolymer poly(L-Aze-L-Pro) can adopt a Form II helix in polar solvents, which can be converted to a Form I-like helix in a different solvent environment umich.edu. This ability to alter conformation based on the surrounding medium highlights the potential for creating environmentally responsive materials.

The introduction of azetidine-based amino acids into polypeptide chains is also being explored as a strategy in protein engineering to create novel biomaterials acs.org. By replacing proline with azetidine-2-carboxylic acid, researchers can modify the secondary structure of repetitive polypeptides, for example, inducing a β-sheet structure in the solid state acs.org. This modification at the molecular level can translate to new macroscopic material properties. The broader exploration of azetidine-2-carboxamide in material science points to its potential in the development of new polymers for applications such as advanced coatings and adhesives chemimpex.com.

Below is a table summarizing the key polymers discussed and their notable properties.

Polymer/CopolymerMonomersKey Research FindingReference
Poly(Aze)L-azetidine-2-carboxylic acidIncreased flexibility compared to poly(Pro). nih.gov
Poly(Pro-Aze)L-proline, L-azetidine-2-carboxylic acidMore flexible than poly(Pro) due to a greater number of permitted conformational states for the Aze residue. nih.gov
Poly(Aze3-Pro3)L-azetidine-2-carboxylic acid, L-prolineExhibits increased flexibility in comparison to poly(Pro). nih.gov
Poly(L-Aze-L-Pro)L-azetidine-2-carboxylic acid, L-prolineCan adopt a Form II helix in polar solvents and can be converted to a Form I-like helix. umich.edu
Poly[(L-Pro)3-L-Aze]L-proline, L-azetidine-2-carboxylic acidContains both cis and trans peptide bond geometry in certain solvent mixtures. umich.edu

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic nature of molecules, providing a window into their conformational landscapes and interactions with their environment at an atomic level.

Molecular dynamics (MD) simulations have been utilized to explore the conformational dynamics of azetidine-containing molecules, particularly in comparison to their proline counterparts. A notable study focused on the parameterization of the proline analog azetidine-2-carboxylic acid (Aze) for the GROMOS force field, enabling its use in MD simulations with the GROMACS package.

These simulations revealed significant differences in the behavior of Aze compared to proline. For instance, in biphasic cyclohexane/water systems, both Aze and proline preferentially position themselves at the interface, though Aze was found to spend more time in the aqueous layer. This suggests a slightly higher propensity for interaction with polar environments. Computationally derived properties highlighted that Aze has a slightly greater potential for hydrogen bonding and stronger electrostatic interactions with water compared to proline, although its non-electrostatic interactions are weaker.

A key finding from these simulations is the increased propensity of Aze to undergo trans-cis peptide bond isomerization. This isomerization can induce a significant 180° bend in a polypeptide chain, potentially disrupting protein structures like the poly-proline type II helices. This has implications for understanding how the misincorporation of Aze into proteins could interfere with critical biological recognition and binding events.

Further energy computations on N-acetyl-Aze-N'-methylamide and dipeptides containing Aze have indicated that, in general, peptides with Aze are somewhat more flexible than those containing proline. frontiersin.org This increased flexibility is attributed to a reduction in repulsive noncovalent interactions between the atoms of the smaller four-membered ring and adjacent residues. frontiersin.org This entropic effect can lessen the stability of ordered polypeptide structures. frontiersin.org

Table 1: Comparative Interaction Potentials of Azetidine-2-carboxylic acid (Aze) vs. Proline (Pro)

Parameter Azetidine-2-carboxylic acid (Aze) Proline (Pro)
Interaction with Water Stronger electrostatic interactions Weaker electrostatic interactions
Weaker non-electrostatic interactions Stronger non-electrostatic interactions
Slightly higher H-bonding potential Standard H-bonding potential
Peptide Bond Isomerization Greater propensity for trans-cis switch Lower propensity for trans-cis switch
Flexibility in Peptides More flexible Less flexible

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of molecules, based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has been a valuable tool for elucidating the electronic structure and reaction mechanisms involving azetidine (B1206935) rings. A significant application of DFT has been in studying the biosynthesis of azetidine-2-carboxylic acid (AZE). acs.orgresearchgate.net Researchers have used DFT cluster models to calculate the reaction energies for the conversion of S-adenosylmethionine (SAM) into AZE and 5'-methylthioadenosine (MTA) catalyzed by AZE synthases. acs.orgresearchgate.net

These calculations were performed at a dispersion-corrected DFT level (B3LYP-D3/def2-SVP basis set) to model the enzyme's active site. acs.org The results provided a kinetically feasible energy barrier for the reaction, demonstrating that the enzyme catalysis goes beyond simple deprotonation and actively stabilizes the transition state. nih.gov The DFT models also showed that the enzyme balances the energies of the reactant (with its strained sulfonium (B1226848) group) and the product (with its strained azetidine ring), with only a marginal energy difference between them. nih.gov Furthermore, in silico mutations within the DFT model helped to identify key amino acid residues that stabilize the transition state through specific interactions. acs.org

DFT calculations have also been applied to understand the regioselectivity in the synthesis of azetidines from epoxy amines, providing insights into the transition state energies that favor the formation of the four-membered ring over other potential products.

While specific Hartree-Fock (HF) calculations for azetidine-2-carboxamide (B111606) hydrochloride are not extensively documented in publicly available literature, the HF method is a fundamental ab initio approach used to approximate the Schrödinger equation for a multi-electron system. It provides a basis for understanding molecular properties by calculating the electronic wave function and energy.

For small heterocyclic molecules like azetidine, HF calculations, often combined with various basis sets (e.g., cc-pVXZ series), are used to determine molecular geometries, dipole moments, and the energies of molecular orbitals (HOMO/LUMO). researchgate.net These calculations are foundational and often serve as a starting point for more sophisticated methods that account for electron correlation, such as DFT or Møller-Plesset perturbation theory. An ab initio molecular orbital investigation of the unsubstituted azetidine ring has been performed to study the barrier to pyramidal inversion at the nitrogen atom, a key conformational feature of the ring system.

In Silico Approaches for Drug Design and Interaction Prediction

In silico methods are crucial in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of interactions between small molecules and biological targets.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to various azetidine derivatives to explore their potential as inhibitors of therapeutic targets.

For instance, a series of novel (R)-azetidine-2-carboxamide analogues were developed as potent, sub-micromolar inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. researchgate.netresearchgate.net Docking studies were integral to the optimization process, helping to rationalize the structure-activity relationships and guide the design of analogs with improved potency. Changing from a five-membered proline ring to a four-membered azetidine-2-carboxamide resulted in a significant boost in inhibitory activity against STAT3 DNA-binding. researchgate.net

In another study, azetidin-2-one (B1220530) derivatives were synthesized and evaluated as potential antibacterial agents. rsc.org Molecular docking was performed against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a key target in bacterial fatty acid synthesis. rsc.org The docking results, often calculated using programs like AutoDock, helped to predict the binding modes and affinities of the synthesized compounds, identifying key hydrogen bonding and hydrophobic interactions with the receptor's active site. rsc.org Similarly, other research has used docking to evaluate azetidin-2-one derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) for antiproliferative activity. wikipedia.org These studies demonstrate the utility of molecular docking in identifying and optimizing azetidine-based compounds for specific biological targets.

Table 2: Examples of Molecular Docking Studies on Azetidine Derivatives

Azetidine Derivative Biological Target Therapeutic Area Key Findings from Docking
(R)-Azetidine-2-carboxamide analogues STAT3 Oncology Predicted binding modes rationalized the increased potency over proline-based inhibitors. researchgate.netresearchgate.net
Azetidin-2-one derivatives Enoyl-acyl carrier protein (enoyl-ACP) reductase Antibacterial Identified potential hydrogen bonding and hydrophobic interactions with the active site. rsc.org
Azetidin-2-one derivatives Epidermal Growth Factor Receptor (EGFR) Oncology Predicted satisfactory binding contact with the erlotinib (B232) binding site, identifying potent potential inhibitors. wikipedia.org

Future Research Directions

Exploration of New Synthetic Pathways for Complex Azetidine (B1206935) Architectures

The synthesis of densely functionalized azetidine rings presents a significant challenge due to their inherent ring strain. medwinpublishers.comresearchgate.net Overcoming these synthetic hurdles is crucial for creating novel analogs of azetidine-2-carboxamide (B111606) hydrochloride with enhanced therapeutic properties. Future research will likely focus on developing more efficient and versatile synthetic strategies.

Key areas of exploration include:

Strain-Release Homologation: Methods utilizing highly strained intermediates, such as azabicyclo[1.1.0]butanes, offer a promising route to functionalized azetidines. rsc.org This approach leverages the release of ring strain to drive the formation of the desired four-membered ring.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has emerged as a powerful tool for constructing the azetidine core. researchgate.netrsc.org Future work could focus on expanding the substrate scope and enantioselectivity of these light-mediated reactions.

Advanced Cyclization and Cycloaddition Methods: Traditional methods like intramolecular cyclization and cycloaddition remain central to azetidine synthesis. medwinpublishers.com Innovations are expected in catalyst development and reaction conditions to improve yields and access non-symmetrical and highly substituted azetidines. researchgate.net

Novel Reagents: The development of new reagents, such as azetidine sulfonyl fluorides (ASFs), provides a flexible platform for accessing innovative chemical space and creating new molecular scaffolds for drug discovery. acs.orgchemrxiv.org

These evolving synthetic methodologies will be instrumental in building diverse libraries of azetidine-based compounds for biological screening.

Advanced Mechanistic Studies of Azetidine-2-carboxamide Hydrochloride in Protein Biosynthesis

The parent compound, azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid known to be a structural mimic of proline. wikipedia.orgnih.gov This mimicry allows it to be mistakenly incorporated into proteins by prolyl-tRNA synthetase, leading to altered protein structure and function, which can induce toxic effects or create novel immunogenicity in tumor cells. wikipedia.orgtandfonline.com

Future research must pivot to understanding the precise mechanistic details of how this compound interacts with the protein synthesis machinery. Key questions to be addressed include:

Enzyme-Substrate Interactions: High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, are needed to visualize the binding of this compound to prolyl-tRNA synthetase. This will clarify the molecular basis for its recognition and activation.

Misincorporation Efficiency: Quantitative proteomic studies can determine the frequency and sites of misincorporation into nascent polypeptide chains. Understanding this efficiency is critical to predicting its biological impact.

Ribosomal Processing: Investigations should explore how the ribosome accommodates the azetidine-containing aminoacyl-tRNA during translation and the subsequent effects on peptide bond formation and protein folding.

Downstream Consequences: Research should focus on the downstream effects of misincorporation, such as the induction of the unfolded protein response (UPR), cellular apoptosis, and pro-inflammatory signaling pathways. nih.gov

A detailed understanding of these mechanisms will enable the rational design of azetidine derivatives as tools for protein engineering or as therapeutic agents that selectively target protein synthesis in pathological cells.

Discovery of Novel Biological Targets and Therapeutic Applications

Azetidine derivatives have demonstrated a wide spectrum of biological activities, suggesting that this compound and its future analogs could be applied to a variety of diseases. medwinpublishers.comresearchgate.net The exploration of new therapeutic applications is a major frontier for research.

Current research on related azetidine compounds has identified several potential therapeutic areas. Future studies on this compound should investigate its potential as an:

Anticancer Agent: Some azetidine amides act as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.gov

Antibacterial and Antifungal Agent: The azetidine scaffold is found in compounds with significant activity against various microbes, including drug-resistant strains. medwinpublishers.com

Neurological Agent: Conformationally constrained azetidine derivatives have been evaluated as potent GABA uptake inhibitors, indicating potential applications in neurological and psychiatric disorders. nih.govdrugbank.com

Anti-inflammatory Agent: Azetidin-2-one (B1220530) analogues have shown promise as anti-inflammatory agents. medwinpublishers.com

The following table summarizes known and potential biological targets for azetidine-based compounds, which represent promising avenues for future investigation.

Therapeutic AreaPotential Biological TargetInvestigated Activity of Azetidine Derivatives
Oncology STAT3Inhibition of STAT3 dimerization and activity. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesAntibacterial and antifungal effects. medwinpublishers.com
Neurology GABA Transporters (GAT-1, GAT-3)Inhibition of GABA uptake. nih.gov
Inflammation Phospholipase A2 (PLA2)Anti-inflammatory and PLA2 inhibition. medwinpublishers.com

Systematic screening and target identification studies are essential to uncover the full therapeutic potential of this compound class.

Computational Design and Optimization of Azetidine-Based Scaffolds

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery. comsol.com These approaches can significantly accelerate the design and optimization of novel therapeutic agents based on the this compound scaffold.

Future research in this area will involve:

Scaffold Validation and Optimization: Computational methods can be used to validate and refine azetidine-based scaffolds by predicting their physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net This is particularly critical for designing drugs that target the central nervous system (CNS), which have stringent requirements for crossing the blood-brain barrier. nih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against known biological targets to identify promising lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the relationship between the three-dimensional structure of azetidine derivatives and their biological activity, guiding the synthesis of more potent and selective molecules.

De Novo Design: Advanced algorithms can design entirely new azetidine-based molecules tailored to bind to a specific biological target with high affinity and specificity. comsol.com

By integrating computational design with synthetic chemistry and biological evaluation, researchers can more efficiently navigate the complex chemical space of azetidine derivatives to develop next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended safety protocols for handling Azetidine-2-carboxamide hydrochloride in laboratory settings?

Researchers must adhere to strict safety guidelines, including:

  • Training : Laboratory personnel must receive compound-specific training on hazards, decontamination, and emergency procedures before handling .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or vapors .
  • Emergency Procedures : In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .
  • Storage : Store in a cool, ventilated area away from incompatible reagents .

Q. What methodologies are employed for the synthesis and purification of this compound?

While specific synthesis protocols for this compound are not detailed in the evidence, analogous procedures for related azetidine derivatives involve:

  • Amide Bond Formation : Reacting azetidine carboxylic acid derivatives with appropriate amines under coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Monitor purity via TLC or HPLC .
  • Yield Optimization : Adjust reaction temperature, solvent polarity, and stoichiometry to improve efficiency .

Q. How can researchers characterize the structural and purity profile of this compound?

Key analytical methods include:

  • Spectroscopy : FT-IR for functional group identification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns .
  • Purity Assessment : HPLC with UV detection or elemental analysis to quantify impurities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches validate this?

Stereochemical configuration (R/S) can significantly impact receptor binding and metabolic stability. Methodological validation includes:

  • Enantioselective Synthesis : Use chiral catalysts or resolving agents to isolate enantiomers, as demonstrated in analogous azetidine derivatives .
  • Biological Assays : Compare activity of enantiomers in cell-based or enzymatic assays (e.g., IC₅₀ measurements) .
  • Circular Dichroism (CD) : Confirm enantiomeric purity and correlate optical rotation ([α]D) with bioactivity .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under varying experimental conditions?

Contradictions in stability data (e.g., pH, temperature effects) require:

  • Controlled Replication : Reproduce experiments under identical conditions, documenting variables like solvent, humidity, and light exposure .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) or forced degradation (e.g., acidic/alkaline hydrolysis) to identify degradation pathways .
  • Cross-Validation : Compare results with independent techniques (e.g., NMR vs. HPLC for decomposition products) .

Q. How should researchers design experiments to assess the compound's reactivity with common reagents in organic synthesis?

  • Compatibility Screening : Test reactions with nucleophiles (e.g., Grignard reagents) or electrophiles under inert atmospheres to avoid side reactions .
  • Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to track reaction progress and intermediate formation .
  • Computational Modeling : Predict reactivity via DFT calculations to guide experimental design (e.g., identifying susceptible functional groups) .

Methodological Notes

  • Ethical Reporting : Disclose conflicts of interest and adhere to institutional review protocols when applicable .
  • Data Reproducibility : Document experimental parameters (e.g., equipment calibration, batch-specific variations) to enable replication .

For further details, consult peer-reviewed journals and validated SDS from authoritative suppliers (e.g., MedChemExpress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.